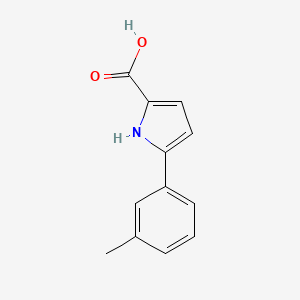

5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-3-2-4-9(7-8)10-5-6-11(13-10)12(14)15/h2-7,13H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVDIPOELGUDEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Toxological data and safety profile for 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid

An In-depth Technical Guide to the Toxicological Data and Safety Profile of 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid

Introduction

5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole core, a structural motif of significant interest in medicinal chemistry. Pyrrole scaffolds are present in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] The subject molecule belongs to a class of 5-phenyl-1H-pyrrole-2-carboxylic acids that have been recently investigated as potent inhibitors of the Keap1-Nrf2 protein-protein interaction, a critical pathway in cellular response to oxidative stress, showing potential for treating conditions like acute lung injury.[3] As this and similar molecules advance in research and development, a thorough understanding of their toxicological profile and safety considerations is paramount for ensuring the safety of laboratory personnel and for guiding preclinical development.

This technical guide provides a comprehensive analysis of the available toxicological data and a synthesized safety profile for 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid. Due to the limited public data on this specific molecule, this guide incorporates a read-across approach, leveraging information from structurally related pyrrole-carboxylic acids and general principles of toxicology to build a robust preliminary safety assessment. We will delve into known hazards, outline risk management protocols, and identify critical data gaps to guide future research.

Toxicological Assessment

The toxicological profile of a novel compound is built by examining its potential for various adverse effects. In the absence of specific, published toxicology studies for 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid, we rely on data from Safety Data Sheets (SDS) for closely related analogs and the broader chemical class.

Acute Toxicity

There is no specific LD50 (lethal dose, 50%) data available for 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid. However, an SDS for a product containing various substituted aromatic compounds, while not a direct match, indicates a low acute toxicity profile for the mixture, with a calculated oral LD50 greater than 4800 mg/kg.[4] For the parent compound, pyrrole, the oral LD50 in rats is 137 mg/kg, classifying it as toxic if swallowed.[5][6] The carboxylic acid and phenyl substitutions on the pyrrole ring in our compound of interest are expected to significantly alter its physicochemical and toxicological properties, generally leading to reduced volatility and potentially different metabolic pathways compared to unsubstituted pyrrole.

An SDS for a similar compound, 5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid, classifies it as "Acute Tox. 4" (H302), which means it is harmful if swallowed.[7] It is prudent to assume a similar level of acute oral toxicity for 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid until specific data becomes available.

Irritation and Sensitization

Based on data for analogous compounds, 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid is predicted to be an irritant.

-

Skin Irritation: SDS for related pyrrole-2-carboxylic acid derivatives consistently list "Causes skin irritation" (H315).[7][8][9]

-

Eye Irritation: "Causes serious eye irritation" (H319) is a common hazard statement for this class of compounds.[4][7][8][9]

-

Respiratory Irritation: "May cause respiratory irritation" (H335) is also frequently indicated, particularly for powdered or dusty forms of the material.[4][7][9]

Some compounds containing a pyrrole moiety have been noted to cause allergic skin reactions (sensitization, H317).[4] While not universally reported for all analogs, the potential for sensitization should be considered, especially with repeated skin contact.

Genotoxicity and Carcinogenicity

No specific genotoxicity or carcinogenicity data were found for 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid. Safety data sheets for closely related compounds such as N-Methylpyrrole-2-carboxylic acid and other derivatives state that data on germ cell mutagenicity and carcinogenicity are not available.[10]

Expert Insight: The absence of genotoxicity data represents a significant data gap. The metabolic activation of heterocyclic compounds is a key area of toxicological concern. While the core pyrrole ring itself is not typically considered a structural alert for mutagenicity in the same way as, for example, an aromatic amine, its metabolites could potentially be reactive. Pyrrolizidine alkaloids, a class of natural toxins, are genotoxic and carcinogenic following metabolic activation of their 1,2-unsaturated necine base to reactive pyrrolic esters that form DNA adducts.[11] Although 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid is structurally distinct and lacks the specific features of pyrrolizidine alkaloids, this underscores the importance of evaluating the genotoxic potential of novel pyrrole-containing compounds. An in vitro bacterial reverse mutation assay (Ames test) would be a logical first step to address this data gap.

Caption: Hypothetical metabolic pathways for the title compound.

Safety Profile and Risk Management

A robust safety plan is built on a clear understanding of potential hazards and the implementation of appropriate controls.

Hazard Identification Summary

The following table summarizes the identified and predicted hazards based on available data for this chemical class.

| Hazard Category | GHS Classification | Hazard Statement | Source/Rationale |

| Acute Oral Toxicity | Acute Tox. 4 | H302: Harmful if swallowed | [7](Analog Data) |

| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation | [7][8][9](Analog Data) |

| Eye Damage/Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation | [4][7][8][9](Analog Data) |

| STOT - Single Exposure | STOT SE 3 | H335: May cause respiratory irritation | [4][7][9](Analog Data) |

| Skin Sensitization | - | H317: May cause an allergic skin reaction | [4](Possible, based on related mixtures) |

| Aquatic Toxicity | - | H400/H410: Very toxic to aquatic life | [4](Possible, based on related mixtures) |

Safe Handling and Personal Protective Equipment (PPE)

The causality behind PPE selection is to create effective barriers against the primary routes of exposure: inhalation, skin contact, and eye contact.

Standard Protocol for Handling 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid:

-

Engineering Controls:

-

Action: Always handle the solid compound and its solutions inside a certified chemical fume hood.

-

Rationale: This is the primary defense to prevent inhalation of dust or aerosols, addressing the respiratory irritation hazard (H335). [8]

-

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of after handling the material. [10] * Rationale: Prevents direct skin contact, mitigating the risk of skin irritation (H315) and potential sensitization. [4][10] * Eye Protection: Wear chemical safety goggles or a face shield. [9][10] * Rationale: Protects against splashes or airborne particles that could cause serious eye irritation (H319). [9] * Skin and Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned.

-

Rationale: Provides a barrier against accidental spills on clothing and skin.

-

-

Hygiene Practices:

First Aid Measures

In case of accidental exposure, follow these procedures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist. [9][10]* In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. [4][9][10]* In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4][9][10]* If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [4][10]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. [8][9]Keep away from strong oxidizing agents. [10]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release to the environment. [4]

Data Gaps and Future Directions

This review highlights that the toxicological profile for 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid is largely incomplete and currently relies on read-across data. To enable safe and responsible development, the following studies are recommended:

-

In Vitro Toxicology:

-

Genotoxicity: An Ames test, followed by an in vitro micronucleus assay in mammalian cells, is critical to rule out mutagenic potential.

-

Cytotoxicity: Determination of IC50 values in relevant cell lines (e.g., HepG2 for liver toxicity) would provide initial data on acute cellular toxicity.

-

-

Physicochemical Properties: Experimental determination of solubility, LogP, and pKa would validate in silico predictions and aid in understanding its ADME properties.

-

Metabolite Identification: In vitro metabolism studies using liver microsomes or hepatocytes would confirm the predicted metabolic pathways and identify potentially reactive metabolites.

Caption: Logical flow from hazard identification to risk management.

References

-

4, provided by Google Search.

-

12, provided by Google Search.

-

10, provided by Google Search.

-

, provided by Google Search.

-

, provided by Google Search.

-

13, provided by Google Search.

-

8, provided by Google Search.

-

9, provided by Google Search.

-

14, provided by Google Search.

-

15, provided by Google Search.

-

16, provided by Google Search.

-

1, provided by Google Search.

-

7, provided by Google Search.

-

17, provided by Google Search.

-

18, provided by Google Search.

-

19, provided by Google Search.

-

20, provided by Google Search.

-

21, provided by Google Search.

-

5, provided by Google Search.

-

3, provided by Google Search.

-

22, provided by Google Search.

-

23, provided by Google Search.

-

24, provided by Google Search.

-

2, provided by Google Search.

-

25, provided by Google Search.

-

26, provided by Google Search.

-

11, provided by Google Search.

-

27, provided by Google Search.

-

28, provided by Google Search.

-

29, provided by Google Search.

-

6, provided by Google Search.

Sources

- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. Discovery of novel 5-phenyl-1H-pyrrole-2-carboxylic acids as Keap1-Nrf2 inhibitors for acute lung injury treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. royaldesign.cdn.storm.io [royaldesign.cdn.storm.io]

- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 6. fishersci.de [fishersci.de]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. Genotoxic carcinogenicity of pyrrolizidine alkaloids: relevance of potency factors for the risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. carlroth.com [carlroth.com]

- 15. carlroth.com [carlroth.com]

- 16. phoenixpeptide.com [phoenixpeptide.com]

- 17. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. researchgate.net [researchgate.net]

- 20. 1049132-05-9|1-Methyl-5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 21. comptox.epa.gov [comptox.epa.gov]

- 22. datasheets.scbt.com [datasheets.scbt.com]

- 23. 5-(3-(N-(Carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid as a Keap1–Nrf2 inhibitor for cerebral ischemia/reperfusion injury treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]

- 25. T002 · Molecular filtering: ADME and lead-likeness criteria — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 26. mdpi.com [mdpi.com]

- 27. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A compilation of genotoxicity and carcinogenicity data on aromatic aminosulphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. GSRS [precision.fda.gov]

Methodological & Application

Derivatization techniques for the carboxylic acid group in pyrrole derivatives

Application Note: Strategic Derivatization of Pyrrole Carboxylic Acids

Executive Summary & Chemical Context

Pyrrole carboxylic acids are critical pharmacophores in medicinal chemistry, serving as core scaffolds for blockbuster drugs like Atorvastatin (HMG-CoA reductase inhibitor) and Sunitinib (RTK inhibitor). However, the derivatization of the carboxylic acid group—particularly at the C2 position—presents a unique set of synthetic challenges compared to standard benzoic acids.

The electron-rich nature of the pyrrole ring creates a "push-pull" electronic system with the electron-withdrawing carboxyl group. This results in two primary failure modes during derivatization:

-

Facile Decarboxylation: Pyrrole-2-carboxylic acids are thermally and acid-labile, prone to losing

to revert to the parent pyrrole. -

Nucleophilic Competition: The nitrogen lone pair can interfere with activation reagents unless properly masked or accounted for.

This guide provides validated protocols to bypass these instability issues, focusing on amide coupling, esterification, and bioisosteric replacement.

The Primary Challenge: Decarboxylation Instability

Before attempting any derivatization, researchers must understand the stability profile of the starting material. Pyrrole-2-carboxylic acids are significantly less stable than their C3 isomers.

Mechanism of Failure: In acidic media or under high thermal stress, the C2 position is protonated, disrupting aromaticity. This is followed by the addition of water to the carboxyl group and subsequent loss of carbonic acid/carbon dioxide.

DOT Diagram: Decarboxylation Mechanism

Figure 1: Acid-catalyzed decarboxylation pathway of pyrrole-2-carboxylic acid. Avoid strong mineral acids and temperatures >100°C.

Protocol A: High-Efficiency Amide Coupling (T3P Method)

Standard coupling reagents (EDC/HOBt) often require acidic additives or generate urea byproducts that are difficult to separate from polar pyrroles. Propylphosphonic anhydride (T3P) is the superior choice for pyrroles due to its operation in neutral/basic conditions, water-soluble byproducts, and low risk of racemization (if chiral amines are used).

Reagents:

-

Substrate: Pyrrole-carboxylic acid (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

-

Solvent: EtOAc (preferred) or DMF (if solubility is low)

Step-by-Step Methodology:

-

Dissolution: Dissolve the pyrrole acid and the amine in the minimum amount of solvent (EtOAc or DMF) at 0°C.

-

Base Addition: Add DIPEA dropwise. Note: Ensure the solution is basic (pH > 8) before adding T3P to prevent acid-catalyzed decarboxylation.

-

Activation & Coupling: Add T3P solution dropwise over 5 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for disappearance of Acid [M-H]-).

-

Workup (The "T3P Advantage"):

-

Dilute with EtOAc.

-

Wash with water (x2), 5%

(x2), and brine. -

Why? T3P byproducts are water-soluble phosphates, eliminating the need for difficult urea filtration.

-

-

Isolation: Dry over

and concentrate.

DOT Diagram: T3P Activation Cycle

Figure 2: T3P activation cycle. The cyclic anhydride structure activates the pyrrole acid without generating insoluble urea byproducts.

Protocol B: Safe Esterification (Alkylation vs. Fischer)

Critical Warning: Do NOT use acid-catalyzed Fischer esterification (e.g.,

Preferred Method: Base-Promoted Alkylation This method maintains a basic environment, stabilizing the pyrrole ring.

-

Setup: Dissolve Pyrrole-COOH (1.0 equiv) in DMF (0.2 M).

-

Deprotonation: Add

(1.5 equiv) or -

Alkylation: Add Alkyl Iodide (e.g., MeI, EtI) (1.2 equiv) dropwise.

-

Reaction: Stir at RT for 2–12 hours.

-

Optimization: If reaction is slow, heat to max 50°C. Do not exceed 60°C.

-

-

Quench: Pour into ice water. Precipitate is often pure enough for filtration. If oil forms, extract with EtOAc.[1]

Protocol C: Bioisosteric Replacement (1,2,4-Oxadiazole Synthesis)

Replacing the carboxylic acid with a 1,2,4-oxadiazole ring improves metabolic stability and lipophilicity. This protocol uses a "One-Pot" activation method suitable for pyrroles.

Reagents:

-

Pyrrole-COOH (1.0 equiv)

-

Amidoxime (R-C(NH2)=NOH) (1.1 equiv)

-

CDI (Carbonyldiimidazole) (1.2 equiv)

-

Solvent: DMF or Diglyme

Methodology:

-

Activation: Dissolve Pyrrole-COOH in DMF under

. Add CDI in one portion.-

Observation: Gas evolution (

) will occur. Stir at RT for 1 hour until gas evolution ceases.

-

-

Addition: Add the Amidoxime solid to the activated acyl-imidazole mixture.

-

Cyclization: Heat the reaction to 100°C–110°C for 4–6 hours.

-

Note: The initial O-acylation happens at RT; the thermal step drives the dehydration to close the oxadiazole ring.

-

-

Workup: Cool to RT. Dilute with water.[1][2] The product usually precipitates. If not, extract with EtOAc/Lithium Chloride (LiCl) solution (to remove DMF).

Data Summary: Reagent Selection Guide

| Reaction Type | Recommended Reagent | Key Advantage | Contraindication |

| Amide Coupling | T3P / DIPEA | Water-soluble workup; No racemization. | Do not use acidic workup. |

| Amide Coupling | HATU / DIPEA | High potency for sterically hindered amines. | Expensive; difficult to remove byproducts. |

| Esterification | MeI / K2CO3 | Prevents decarboxylation; mild. | Avoids strong acids ( |

| Bioisostere | CDI / Heat | One-pot synthesis of Oxadiazoles.[3] | Moisture sensitive activation step. |

References

-

Decarboxylation Mechanism: Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675.

-

T3P Coupling Applications: Augustine, J. K., et al. (2009).[4] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles. Tetrahedron Letters, 50(26), 3368-3371.

- Pyrrole Synthesis & Reactivity: Gribble, G. W. (2002). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer. (Contextual grounding for pyrrole reactivity).

-

General Amide Coupling: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Bioisostere Strategies: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

Sources

High-Performance Protocol: Solubilization and Management of 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid

Executive Summary & Chemical Profile

Target Molecule: 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid

Primary Application: In vitro assays (Enzymatic inhibition, e.g., DAAO; Cell-based signaling).

Challenge: This compound possesses a distinct amphiphilic profile. The pyrrole-2-carboxylic acid core provides an ionizable acidic headgroup (

Critical Solubility Warning: Direct addition of high-concentration DMSO stocks to aqueous media frequently results in "microprecipitation"—a silent failure mode where the compound forms invisible aggregates, leading to false negatives (loss of potency) or false positives (aggregate-based inhibition).

Physicochemical Data Table

| Property | Value (Est.)[1][2][3] | Implications for Protocol |

| Molecular Weight | ~201.22 g/mol | Use for Molarity calculations. |

| Predicted LogP | ~2.5 - 3.0 | Moderate lipophilicity; requires organic co-solvent. |

| Acidic pKa | ~4.5 (Carboxyl) | Solubility is pH-dependent. Soluble as a salt at pH > 7. |

| DMSO Solubility | > 50 mM | Excellent.[4] Ideal for Master Stock. |

| Water Solubility | < 1 mg/mL (pH < 5) | Poor. Requires buffering to neutral/basic pH. |

Master Stock Preparation (DMSO)

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 50 mM) for long-term storage.

Reagents & Equipment[1][5][6]

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous,

99.9% purity (cell culture grade). -

Vials: Amber glass vials with Teflon-lined caps (to prevent plasticizer leaching).

-

Environment: Low humidity; ideally perform weighing in a desiccated balance chamber.

Protocol Steps

-

Gravimetric Analysis: Weigh the solid powder (

) into the amber vial. Record the exact mass to 0.1 mg precision. -

Volume Calculation: Do not rely on "adding 1 mL." Calculate the required DMSO volume (

) to achieve the target concentration ( -

Dissolution: Add the calculated volume of anhydrous DMSO.

-

Technique: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

-

QC Check: Inspect against a dark background. The solution must be optically clear.

-

Storage: Aliquot into single-use volumes (e.g., 50

L) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Working Solution Preparation (The "Step-Down" Method)

Objective: Dilute the Master Stock into assay media without inducing precipitation.[1]

The Mechanism of Failure: Injecting 100% DMSO stock directly into aqueous buffer creates a momentary region of supersaturation (the "plume"). The hydrophobic phenyl tail drives rapid aggregation before the DMSO can disperse.

The Solution: Intermediate Dilution Step We utilize a "Step-Down" approach where the compound is serially diluted in DMSO first, keeping the solvent constant, before the final jump to aqueous media.

Workflow Diagram (Graphviz)

Caption: Step-down dilution workflow minimizing aqueous shock. The compound remains in 100% DMSO until the final concentration is low enough to be supported by the buffer.

Detailed Dilution Protocol

-

Thaw: Thaw Master Stock (50 mM) at Room Temperature (RT). Vortex to ensure homogeneity.

-

Serial Dilution (DMSO): Prepare your dose-response curve entirely in DMSO.

-

Example: Dilute 50 mM stock 1:100 in DMSO to create a 500

M Intermediate Stock.

-

-

Buffer Preparation: Ensure your assay buffer (e.g., PBS, HEPES) is at pH 7.4.

-

Critical: Since the compound is a carboxylic acid, do not use acidic buffers (pH < 6.0) as this will protonate the acid (forming the non-ionized species) and drastically reduce solubility.

-

-

The "Jump" (Final Dilution):

-

Pipette the aqueous buffer into the tube first.

-

While vortexing the buffer gently, inject the DMSO Intermediate Stock.

-

Target: Dilute 1:50. (e.g., 20

L of 500 -

Result: 10

M Compound in 2% DMSO.

-

-

Final Assay Addition: Add this "2x Working Solution" 1:1 to your cells/enzyme to achieve 5

M final concentration and 1% DMSO.

Quality Control & Troubleshooting

Trustworthiness Directive: A protocol is only as good as its validation.

The "Cloudiness" Check (Nephelometry Substitute)

If you lack a nephelometer, use a standard plate reader:

-

Dispense 100

L of your Working Solution into a clear 96-well plate. -

Measure Absorbance at 600 nm (OD600) .

-

Pass Criteria: OD600 < 0.005 (relative to buffer blank).

-

Fail Criteria: OD600 > 0.01 indicates micro-aggregates.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Visible Precipitate | "Crash-out" due to high concentration or low pH. | 1. Check Buffer pH (must be > 7.0).2. Reduce final concentration.3. Increase DMSO to 1% or 2% (if assay tolerates). |

| Loss of Potency | Compound stuck to plasticware. | Use Low-Binding polypropylene tips and plates. Avoid polystyrene for intermediate steps. |

| Variable Data | Freeze-thaw degradation. | Discard old stock. Use fresh aliquots. |

| Yellowing of DMSO | Oxidation of pyrrole ring. | Compound is degrading.[5] Purchase fresh solid. Store under Nitrogen/Argon. |

References

-

Assay Guidance Manual (NCBI).DMSO Tolerance and Solubility in Assays.

-

Source: [Link]

-

- BenchChem.Protocol for Preparing Stock Solutions in 100% DMSO.

- MedChemExpress (MCE).Compound Handling and Solubility Guidelines.

-

PubChem Compound Summary.

-

Source: [Link]

-

-

ResearchGate.Discovery of fused pyrrole carboxylic acids as DAAO inhibitors.

-

Source: [Link]

-

Sources

Troubleshooting & Optimization

Solving solubility issues with 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid in DMSO

<

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid (Catalog No. ALCH-53MP2C). This document provides in-depth troubleshooting and frequently asked questions (FAQs) to address common solubility challenges encountered when preparing stock solutions in dimethyl sulfoxide (DMSO). Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to ensure experimental success and reproducibility.

Understanding the Molecule

5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid is an organic compound characterized by three key structural features: a pyrrole ring, a carboxylic acid group, and a nonpolar 3-methylphenyl moiety. This combination results in a molecule with poor aqueous solubility and specific requirements for dissolution in organic solvents like DMSO. The carboxylic acid group provides a handle for pH-dependent solubility modifications, a critical aspect of the troubleshooting process discussed below.

Initial Troubleshooting: My compound won't dissolve in DMSO. What are the first steps?

When facing initial dissolution failure, a systematic approach is crucial. Before resorting to more advanced methods, it's important to rule out common sources of error related to solvent quality and basic preparation techniques.

Question: I've added the calculated volume of DMSO to my vial of 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid, but the powder isn't dissolving even after vortexing. What should I do next?

Answer: This is a common issue that can often be resolved by addressing two key areas: the quality of the DMSO and the physical energy applied to the system.

-

Verify DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can significantly alter the solvent's properties, decreasing its ability to solubilize lipophilic organic compounds.[2][3] If a stock solution that was once clear becomes cloudy or shows precipitate after storage, water absorption is a likely cause.[2]

-

Action: Always use anhydrous, high-purity (≥99.9%) DMSO from a freshly opened bottle, especially for preparing high-concentration stock solutions.[4] If you must use a previously opened bottle, ensure it has been stored properly in a dry environment, preferably with a desiccant.

-

-

Apply Gentle Heating: Increasing the temperature can provide the necessary energy to overcome the activation energy of dissolution.

-

Action: Gently warm the solution in a water bath set to 30-40°C for 5-10 minutes. Intermittently vortex the vial to aid dissolution. Avoid excessive heat, as it can degrade thermally sensitive compounds.

-

-

Utilize Sonication: Sonication uses high-frequency sound waves to create microscopic cavitation bubbles in the liquid.[5] The rapid collapse of these bubbles generates mechanical force that breaks apart solid particles, increasing the surface area available for interaction with the solvent and accelerating dissolution.[6][7]

The following flowchart outlines this initial troubleshooting workflow.

Caption: Initial troubleshooting workflow for dissolution failure.

Advanced Troubleshooting: pH Modification

If the initial steps fail, the next logical approach is to chemically modify the compound to a more soluble form. The carboxylic acid moiety of 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid is the key to this strategy.

Question: I've tried fresh DMSO, heating, and sonication, but my compound still won't fully dissolve. Is there a chemical modification I can perform?

Answer: Yes. The solubility of ionizable drugs, particularly weak acids, can be dramatically increased by adjusting the pH.[10][11] By adding a base, you can deprotonate the carboxylic acid group (R-COOH) to its corresponding carboxylate salt form (R-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in a polar aprotic solvent like DMSO.[12][13]

Protocol: Preparing a Soluble Salt Form using Triethylamine (TEA)

Triethylamine is a volatile organic base commonly used to form salts of carboxylic acids, enhancing their solubility in organic solvents.[14][15]

Materials:

-

5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid

-

Anhydrous DMSO

-

Triethylamine (TEA), high purity

-

Calibrated micropipettes

Procedure:

-

To your vial containing the undissolved compound in DMSO, add TEA in a stepwise manner. Start with 1.1 molar equivalents relative to your compound.

-

After adding the TEA, cap the vial tightly and vortex thoroughly for 1-2 minutes.

-

Visually inspect the solution. If solid material remains, you may add another 0.5 to 1.0 equivalents of TEA and repeat the vortexing step.

-

Once the solution is clear, it is ready for storage or serial dilution. Note that your stock solution now contains the triethylammonium salt of your compound.

| Technique | Mechanism | Advantages | Considerations |

| Gentle Heating | Increases kinetic energy to overcome dissolution barriers. | Simple, fast. | Risk of compound degradation at high temperatures. |

| Sonication | Breaks down particle aggregates via acoustic cavitation, increasing surface area.[7] | Highly effective for stubborn particulates, minimal heat generation. | Requires specific equipment (bath sonicator). |

| pH Modification | Converts the acidic compound to its more soluble salt form.[16][] | Can dramatically increase solubility for ionizable compounds. | Alters the chemical nature of the compound in solution; the base becomes part of the stock. |

Frequently Asked Questions (FAQs)

Q1: My DMSO stock solution was clear, but after a freeze-thaw cycle, I see precipitate. What happened? A1: This is a classic sign of solubility issues exacerbated by water absorption.[1] Each freeze-thaw cycle can introduce atmospheric moisture into your vial. This increased water content in the DMSO can cause your compound to precipitate out of the now supersaturated solution.[1][3]

-

Best Practice: Aliquot your main stock solution into smaller, single-use volumes.[18] This minimizes the number of freeze-thaw cycles for the bulk of your compound and reduces opportunities for water absorption.

Q2: I successfully dissolved the compound in DMSO, but it crashed out when I diluted it into my aqueous assay buffer. How can I prevent this? A2: This is a common problem when a compound is highly soluble in an organic solvent but poorly soluble in water.[19] When the DMSO stock is diluted into an aqueous buffer, the compound is suddenly in a solvent environment where it is no longer soluble, causing it to precipitate.

-

Troubleshooting Steps:

-

Lower the Final Concentration: Your target concentration may be above the compound's solubility limit in the final assay buffer.

-

Perform Stepwise Dilutions: Instead of a single large dilution, perform a serial dilution.[18]

-

Increase Final DMSO Concentration: If your experiment can tolerate it, increasing the final percentage of DMSO in the assay can help keep the compound in solution. However, be mindful that DMSO concentrations above 0.5-1% can be toxic to cells.[18]

-

Use Co-solvents or Surfactants: Consider adding a small amount of a pharmaceutically acceptable co-solvent or surfactant (like Tween 80 or PEG400) to your aqueous buffer, if compatible with your assay.[18]

-

Q3: What is the maximum concentration I can expect to achieve in DMSO? A3: While a precise value is not published, based on its structure, achieving concentrations in the 10-50 mM range should be feasible with the techniques described above. The ultimate achievable concentration will depend on the purity of the compound lot and the rigorous exclusion of water from the DMSO. If you require concentrations higher than this, pH modification is the most promising strategy.

Q4: How should I store my DMSO stock solution? A4: For long-term stability, store aliquoted stock solutions at -80°C. For short-term use (up to one month), -20°C is acceptable.[18] Always ensure vials are tightly sealed to prevent moisture ingress.

References

- JoVE. Bioavailability Enhancement: Drug Solubility Enhancement. Journal of Visualized Experiments. Accessed February 15, 2026.

- Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing SL.

- Chaudhary, A., Nagaich, U., & Gulati, N. (2020). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.

- BOC Sciences.

- Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Accessed February 15, 2026.

- Envirostar. (2023, April 21).

- International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Solubility Enhancement of Drugs.

- Wikipedia. (2024).

- BenchChem. Impact of hygroscopic DMSO on Ro 41-0960 solubility. Accessed February 15, 2026.

- BenchChem. Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility. Accessed February 15, 2026.

- BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.

- Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids. Accessed February 15, 2026.

- GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.

- MedChemExpress. Compound Handling Instructions. Accessed February 15, 2026.

- ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?

- Wikipedia. (2024). Dimethyl sulfoxide.

- Parchem. TRIETHYLAMINE. Accessed February 15, 2026.

- Chromatography Forum. (2012). DMSO stock solutions.

- The Bumbling Biochemist. (2025, March 22).

- BenchChem. Improving solubility of 2-Acetamidonicotinic acid for experiments. Accessed February 15, 2026.

- Veeprho Pharmaceuticals. (2025, August 3).

- ACS Publications. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega.

- G. S. Skinner, et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.

- Wikipedia. (2024). Triethylamine.

- PubChem. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester. Accessed February 15, 2026.

- M. El-Ghozzi, et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC.

- ChemicalBook. Triethylamine | 121-44-8. Accessed February 15, 2026.

- Chemtrade Asia. (2024). Triethylamine: Applications in Pharmaceutical & Chemical Industry.

- PubChem. 5-methyl-1H-pyrrole-2-carboxylic acid. Accessed February 15, 2026.

- BLDpharm. 1-Methyl-5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid. Accessed February 15, 2026.

- ChemicalBook. 5-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID | 3757-53-7. Accessed February 15, 2026.

- ResearchGate. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.

- Solubility of Things. Triethylamine. Accessed February 15, 2026.

- Quora. (2024).

- FooDB. Pyrrole-2-carboxylic acid (FDB023340). Accessed February 15, 2026.

- Sigma-Aldrich. Pyrrole-2-carboxylic acid 99 634-97-9. Accessed February 15, 2026.

- Alchimica. 5-(3-METHYLPHENYL)-1H-PYRROLE-2-CARBOXYLIC ACID (1 x 500 mg). Accessed February 15, 2026.

Sources

- 1. ziath.com [ziath.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]

- 6. Sonication - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. hielscher.com [hielscher.com]

- 9. veeprho.com [veeprho.com]

- 10. longdom.org [longdom.org]

- 11. wjbphs.com [wjbphs.com]

- 12. ijprajournal.com [ijprajournal.com]

- 13. quora.com [quora.com]

- 14. atamankimya.com [atamankimya.com]

- 15. Triethylamine - Wikipedia [en.wikipedia.org]

- 16. jove.com [jove.com]

- 18. medchemexpress.cn [medchemexpress.cn]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Overcoming steric hindrance in 3-methylphenyl pyrrole reactions

Topic: Overcoming Steric Hindrance in 3-Methylphenyl Pyrrole Reactions Ticket ID: #PYR-3MP-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry

Executive Summary

The 3-methylphenyl (m-tolyl) group on a pyrrole nitrogen presents a unique "Goldilocks" challenge in organic synthesis. While less sterically demanding than ortho-substituted variants, the meta-methyl group introduces sufficient torsional strain to disrupt planarity, affecting both electronic conjugation and the accessibility of the C2/C5 positions. This guide addresses the two primary bottlenecks: (1) Constructing the N–C bond (Synthesis) and (2) Functionalizing the pyrrole core (Derivatization) under these specific steric constraints.

Module 1: Synthesis – Constructing the Scaffold

Objective: Efficiently coupling pyrrole with 1-halo-3-methylbenzene.

Diagnostic: Why is my yield low?

The meta-methyl group exerts a subtle inductive effect (+I) and prevents optimal

Protocol A: The Modified Buchwald-Hartwig (Recommended)

Use when: High yield is critical, and cost is secondary.

The Logic: Palladium catalysis minimizes the thermal energy required compared to Copper, reducing the polymerization of the sensitive pyrrole starting material. We utilize biaryl phosphine ligands (e.g., XPhos or BrettPhos) which create a flexible steric pocket that accommodates the m-tolyl group while forcing reductive elimination.

Step-by-Step Workflow:

-

Inert Prep: Flame-dry a Schlenk tube; backfill with Argon (

). -

Loading: Add Pd₂(dba)₃ (1.0 mol%) and XPhos (2.0 mol%). Note: Pre-stirring in solvent for 5 mins generates the active L-Pd(0) species.

-

Substrates: Add 1-bromo-3-methylbenzene (1.0 equiv) and Pyrrole (1.2 equiv).

-

Base: Add NaOtBu (1.4 equiv). Crucial: Do not use carbonate bases; the pKa of pyrrole (~17) requires the alkoxide for efficient deprotonation.

-

Solvent: Add anhydrous Toluene or Xylene (0.2 M concentration).

-

Reaction: Heat to 100°C for 4–12 hours.

-

Workup: Cool, filter through Celite, and concentrate.

Protocol B: The "Ligand-Free" Copper Method

Use when: Scale is large (>10g) and Pd is too expensive.

The Logic: While "ligand-free," this method relies on the pyrrole itself acting as a directing ligand. The addition of a phase-transfer catalyst helps the inorganic base function in organic media.

Optimization Table:

| Variable | Standard Condition | Optimized for 3-Methylphenyl | Reasoning |

| Catalyst | CuI (10 mol%) | Cu₂O (5 mol%) | Cu(I) oxide often shows higher activity for N-arylation of electron-rich heterocycles. |

| Ligand | DMEDA | None / 8-Hydroxyquinoline | If stalling occurs, 8-HQ acts as an anionic ligand to stabilize the Cu-intermediate. |

| Base | K₂CO₃ | K₃PO₄ | Higher solubility and basicity in polar aprotic solvents. |

| Solvent | DMSO | DMF/NMP | Better solubility for the lipophilic m-tolyl halide. |

Module 2: Functionalization – Reacting the Core

Objective: C-H Activation or Electrophilic Substitution at C2/C5.

The Steric Problem: The "Umbrella" Effect

Even though the methyl group is at the meta position, the N-aryl ring twists perpendicular to the pyrrole plane to minimize clash with the pyrrole

Visualizing the Pathway

The following diagram illustrates the decision logic for functionalizing the scaffold based on steric tolerance.

Caption: Decision tree for regioselective functionalization. C2 access is sensitive to the "twist" of the N-aryl group.

Troubleshooting Guide: C-H Activation (Arylation)

Issue: Reaction yields <30% with significant homocoupling of the aryl iodide. Root Cause: The 3-methylphenyl group increases electron density on the pyrrole, making it prone to oxidation, while simultaneously hindering the Pd-catalyst approach. Solution: Switch to a Silver-Promoted mechanism.

Protocol:

-

Catalyst: Pd(OAc)₂ (5 mol%).

-

Oxidant/Promoter: Ag₂CO₃ (2.0 equiv). Silver serves dual roles: it abstracts the halide from the coupling partner and acts as a base for the C-H deprotonation step.

-

Additive: Pivalic Acid (30 mol%). Crucial: This acts as a proton shuttle (CMD mechanism), lowering the energy barrier for C-H bond cleavage.

-

Temperature: 110°C in Toluene.[1]

Module 3: Purification & Analysis

Solubility & Separation

The 3-methyl group renders these compounds "greasier" (more lipophilic) than their unsubstituted counterparts.

-

TLC Tip: These compounds often streak on silica due to pyrrole decomposition. Add 1% Triethylamine to your eluent to neutralize acidic sites on the silica gel.

-

Crystallization: Unlike para-substituted analogs which pack well, meta-substituted pyrroles often form oils.

-

Fix: Use Pentane/Ether at -20°C to induce precipitation. If oil persists, scratch the flask with a glass rod dipped in liquid nitrogen.

-

NMR Diagnostic (1H NMR)

-

The "Twist" Signal: Look for the pyrrole

-protons (C2/C5-H). If the N-aryl ring is orthogonal (twisted), these protons will shift upfield (shielded by the aryl ring current) compared to a planar system. -

3-Methyl Group: Appears as a singlet around

2.35–2.40 ppm.

Frequently Asked Questions (FAQ)

Q: Can I use the Paal-Knorr synthesis instead of coupling? A: Yes, condensing 3-methylaniline with 2,5-dimethoxytetrahydrofuran is viable. However, it requires acidic conditions (AcOH or HCl) which can polymerize the electron-rich pyrrole product.

-

Optimization: Perform the reaction in water using Sc(OTf)₃ as a Lewis acid catalyst. This "green" method often suppresses polymerization.

Q: I need to install a formyl group at C2. Will Vilsmeier-Haack work? A: Yes, but expect a mixture. The 3-methylphenyl group directs slightly towards C3 due to steric blocking of C2. To ensure C2 selectivity, run the reaction at 0°C to favor the kinetic product (C2) over the thermodynamic product.

Q: Why is my catalyst dying (turning black) immediately? A: Pyrroles are excellent ligands for soft metals. If your pyrrole substrate concentration is too high initially, it might coordinate to Pd(II) and precipitate it before the catalytic cycle starts.

-

Fix: Add the pyrrole slowly (syringe pump) or increase the ligand:metal ratio to 3:1.

References

-

Buchwald-Hartwig Coupling Conditions

- Steric Influence in Pyrrole Synthesis: Title: "Overcoming steric hindrance in the synthesis of pyrrole derivatives" Source: BenchChem Technical Notes

-

C-H Activation Mechanisms

- Title: "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems"

- Source: MDPI (Molecules)

-

URL:[Link]

-

Silver-Catalyzed Regioselectivity

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

Validation & Comparative

1H NMR spectrum analysis of 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid

Topic: 1H NMR Spectrum Analysis of 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a definitive technical analysis of the 1H NMR spectrum for 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid . As a privileged scaffold in medicinal chemistry—particularly in the development of Keap1-Nrf2 inhibitors and antimicrobial agents—structural verification of this compound is critical.

This document moves beyond basic assignment to offer a comparative structural analysis . It distinguishes the target 2,5-disubstituted pyrrole from its most common synthetic impurity, the 2,4-regioisomer, using coupling constant (

Structural Context & Significance

The pyrrole-2-carboxylic acid moiety is a validated pharmacophore. The specific substitution of a m-tolyl (3-methylphenyl) group at the C5 position creates a lipophilic anchor often used to occupy hydrophobic pockets in protein targets (e.g., Keap1 Kelch domain).

-

Molecular Formula:

-

MW: 201.22 g/mol

-

Key Diagnostic Features:

-

Pyrrole Core: Two vicinal protons (H3, H4).

-

Phenyl Substituent: Meta-substitution pattern.

-

Acidic Protons: Carboxylic acid and Pyrrole N-H (highly solvent-dependent).

-

Reference 1H NMR Spectral Profile

The following data represents the consensus spectral profile in DMSO-d6 . DMSO is the preferred solvent over

Table 1: Chemical Shift Assignment (DMSO-d6, 400 MHz)

| Position | Multiplicity | Integration | Structural Insight | ||

| -COOH | 12.50 - 12.80 | Broad Singlet | 1H | - | Often invisible if water content is high; very downfield. |

| N-H (Pyrrole) | 11.60 - 11.80 | Broad Singlet | 1H | - | Diagnostic for 1H-pyrrole; disappears with |

| Ar-H (2') | 7.60 - 7.65 | Singlet (or narrow d) | 1H | - | Isolated proton between methyl and pyrrole bond. |

| Ar-H (6') | 7.50 - 7.55 | Doublet | 1H | ~7.8 | Ortho to pyrrole; deshielded by aromatic ring current. |

| Ar-H (5') | 7.25 - 7.30 | Triplet | 1H | ~7.6 | Meta-proton; standard aromatic triplet. |

| Ar-H (4') | 7.05 - 7.10 | Doublet | 1H | ~7.6 | Para to pyrrole; shielded relative to H-6'. |

| Pyrrole H-3 | 6.85 - 6.90 | Doublet | 1H | 3.6 - 3.8 | |

| Pyrrole H-4 | 6.45 - 6.50 | Doublet | 1H | 3.6 - 3.8 | |

| -CH3 | 2.30 - 2.35 | Singlet | 3H | - | Diagnostic m-tolyl methyl group. |

Expert Insight: The critical validation metric is the coupling between Pyrrole H-3 and H-4. A value of 3.6–3.8 Hz confirms the 2,5-substitution pattern.

Comparative Analysis: Target vs. Regioisomers

In synthetic pathways like the Paal-Knorr or Hantzsch pyrrole synthesis, regioisomers (specifically the 2,4-disubstituted analog) are common byproducts. Distinguishing these requires precise coupling constant analysis.

Table 2: Regioisomer Differentiation Guide

| Feature | Target: 2,5-Disubstituted | Alternative: 2,4-Disubstituted | Causality |

| Pyrrole Coupling | Doublets ( | Singlets or Broad ( | Vicinal protons (H3-H4) couple strongly; Meta protons (H3-H5) couple weakly ( |

| Pyrrole Shift | Distinct H3 (downfield) vs H4 (upfield) | H3 and H5 often appear closer or as singlets. | Electronic environment is more asymmetric in the 2,5-isomer. |

| NOE Signal | NOE between H-4 and Ar-H(2'/6') | NOE between H-5 and Ar-H(2'/6') | Spatial proximity of the phenyl ring to the pyrrole proton. |

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data that meets publication standards (E-E-A-T), follow this protocol. This workflow is designed to prevent common errors like peak broadening due to aggregation or water exchange.

Step 1: Sample Preparation

-

Mass: Weigh 5–10 mg of the solid acid.

-

Solvent: Use 0.6 mL DMSO-d6 (99.9% D).

-

Why?

often results in peak broadening for carboxylic acids due to dimerization. DMSO breaks these dimers, sharpening the signals.

-

-

Additive (Optional): If peaks are broad, add 1 drop of

(acetic acid-d4) to collapse exchangeable protons, or use a specific "dry" ampoule to minimize water.

Step 2: Acquisition Parameters (400 MHz+)

-

Pulse Angle:

(ensures accurate integration). -

Relaxation Delay (D1): Set to 5 seconds .

-

Reasoning: The quaternary carbons and carboxylic acid protons have long T1 relaxation times. A short D1 will under-integrate the acid and aromatic signals.

-

-

Scans: Minimum 16 scans (64 preferred for clean baselines).

Step 3: Processing

-

Window Function: Apply Exponential Multiplication (LB = 0.3 Hz).

-

Referencing: Reference residual DMSO pentet to 2.50 ppm .

Decision Logic: Structural Verification Pathway

The following diagram illustrates the logical flow for confirming the structure and ruling out the 2,4-isomer.

Caption: Logical decision tree for distinguishing the target 2,5-disubstituted pyrrole from regioisomers based on coupling constants.

References

-

PubChem. (2025).[1][2] Pyrrole-2-Carboxylic Acid | C5H5NO2.[1][3] National Library of Medicine. Available at: [Link]

-

Qu, Z., et al. (2024).[4][5] Discovery of novel 5-phenyl-1H-pyrrole-2-carboxylic acids as Keap1-Nrf2 inhibitors for acute lung injury treatment. Bioorganic Chemistry, 153, 107741.[4] Available at: [Link]

-

Toledo, N., et al. (2017).[6] Complete assignment of 1H and 13C NMR spectra of 1,2,4-trisubstituted pyrroles. Semantic Scholar. Available at: [Link]

Sources

- 1. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-methyl-1H-pyrrole-2-carboxylic acid | C6H7NO2 | CID 12909452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum [chemicalbook.com]

- 4. Discovery of novel 5-phenyl-1H-pyrrole-2-carboxylic acids as Keap1-Nrf2 inhibitors for acute lung injury treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bmse000357 Pyrrole-2-carboxylic Acid at BMRB [bmrb.io]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comparative Guide to Purity Assessment Standards for 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic Acid

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid, a molecule of interest in medicinal chemistry, establishing a robust and comprehensive purity profile is a critical step.[1] This guide provides an in-depth comparison of the essential analytical techniques for assessing the purity of this compound, grounded in scientific principles and regulatory expectations. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to aid researchers, scientists, and drug development professionals in making informed decisions.

The importance of stringent impurity control is underscored by global regulatory bodies like the International Council for Harmonisation (ICH).[2][3] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities in new drug substances, setting clear thresholds to ensure patient safety.[4][5][6] Impurities can arise from various sources, including the synthesis process, degradation, or storage, and can potentially impact the API's safety, efficacy, and stability.[2]

This guide will navigate the primary analytical methodologies for purity determination: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. Each technique offers a unique lens through which to view the purity of 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid, and a multi-faceted approach is often necessary for a complete and validated assessment.

Orthogonal Purity Assessment Workflow

A robust purity assessment strategy relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed to provide a comprehensive and unbiased purity profile. The following diagram illustrates a typical workflow.

Sources

- 1. Discovery of novel 5-phenyl-1H-pyrrole-2-carboxylic acids as Keap1-Nrf2 inhibitors for acute lung injury treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 3. ICH Official web site : ICH [ich.org]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. mca.gm [mca.gm]

A Researcher's Guide to the Elemental Analysis of 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic Acid: A Comparative Approach

For the modern researcher, establishing the empirical formula and purity of a novel compound is a foundational step in the journey of drug discovery and development. This guide provides an in-depth look at the elemental analysis of 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid, a molecule of interest in medicinal chemistry. We will delve into the theoretical and practical aspects of elemental analysis, compare it with alternative characterization techniques, and provide actionable protocols for obtaining reliable data.

The Critical Role of Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique in synthetic chemistry.[1][2] It provides the mass percentages of these key elements in a sample, which allows for the determination of the compound's empirical formula.[1] This information is crucial for confirming the identity and purity of a newly synthesized molecule like 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid.[1][3] For drug development professionals, this initial characterization is a non-negotiable step for regulatory submissions and for ensuring the reproducibility of biological assays.[4][5][6]

Theoretical vs. Experimental Data: A Direct Comparison

The molecular formula for 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid is C₁₂H₁₁NO₂. Based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen, we can calculate the theoretical elemental composition. This theoretical data serves as the benchmark against which experimental results are compared.

| Element | Symbol | Atomic Weight (amu) | Number of Atoms | Total Mass (amu) | Mass Percent (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 71.63 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.51 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.96 |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.90 |

| Total | 201.225 | 100.00 |

Table 1: Theoretical elemental composition of 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid (C₁₂H₁₁NO₂).

Experimental data is obtained through combustion analysis.[1] While specific experimental data for this exact compound is not publicly available, for a pure sample, the experimental values are expected to be within ±0.4% of the theoretical values, a standard acceptance criterion in many analytical laboratories. For instance, published data for similar pyrrole derivatives show experimental values in close agreement with their theoretical compositions.[7]

The Workflow of Elemental Analysis: A Step-by-Step Protocol

The most common method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis.[1][8] This technique involves burning a small, precisely weighed sample in an excess of oxygen at high temperatures (typically around 900-1000°C).[8][9] The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx)—are then passed through a series of traps or a gas chromatography column to separate them.[1][8] The amount of each gas is measured, and from this, the percentage of each element in the original sample is calculated.

Here is a generalized protocol for CHN analysis:

-

Sample Preparation: Ensure the sample is homogenous and dry. Any residual solvent or moisture will lead to inaccurate hydrogen and carbon values. The sample should be finely ground to ensure complete combustion.

-

Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition, such as acetanilide. This step is crucial for ensuring the accuracy of the results.

-

Sample Weighing: Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin or silver capsule using a microbalance.[2] The exact weight must be recorded.

-

Combustion: The encapsulated sample is introduced into the combustion furnace of the elemental analyzer. The high temperature and oxygen-rich environment ensure complete conversion of the sample to its gaseous combustion products.[8][9]

-

Reduction and Separation: The mixture of gases then passes through a reduction furnace containing copper to convert nitrogen oxides to dinitrogen (N₂). The resulting gases (CO₂, H₂O, and N₂) are separated by a gas chromatography column.[10]

-

Detection: A thermal conductivity detector (TCD) measures the amount of each gas.[10] The detector's response is proportional to the concentration of the gas.

-

Data Analysis: The instrument's software calculates the mass percentages of carbon, hydrogen, and nitrogen based on the sample weight and the detector's output.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mt.com [mt.com]

- 3. academic.oup.com [academic.oup.com]

- 4. upm-inc.com [upm-inc.com]

- 5. particle.dk [particle.dk]

- 6. resolvemass.ca [resolvemass.ca]

- 7. acgpubs.org [acgpubs.org]

- 8. rsc.org [rsc.org]

- 9. contractlaboratory.com [contractlaboratory.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Benchmarking Optical Properties: 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic Acid

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid , comparing it against structural analogs to assist in identification, purity assessment, and photochemical application.

Executive Summary: Spectral Characteristics

For researchers synthesizing kinase inhibitors or conducting photochemical studies, the precise determination of

| Compound | Predicted | Molar Absorptivity ( | Electronic Character |

| 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid | 298 – 305 nm | High (>15,000 | Extended Conjugation (Meta-substituted) |

| Alternative 1: 5-Phenyl-1H-pyrrole-2-carboxylic acid | 295 – 300 nm | High | Baseline Conjugation |

| Alternative 2: 5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid | 305 – 312 nm | Very High | Hyperconjugative Enhancement (Para) |

| Control: 1H-Pyrrole-2-carboxylic acid | 260 – 265 nm | Low/Medium | Isolated Pyrrole System |

Expert Insight: The 3-methyl (meta) substituent exerts a primarily inductive effect (+I). Unlike the 4-methyl (para) isomer, it cannot participate directly in resonance delocalization with the pyrrole ring. Consequently, the bathochromic shift (red shift) compared to the unsubstituted 5-phenyl analog is minimal (

Technical Deep Dive: Electronic Structure & Solvatochromism

Structural Drivers of Absorption

The absorption maximum is defined by the energy gap between the HOMO (

-

The Chromophore: The 5-aryl-pyrrole-2-carboxylate system acts as a "push-pull" system where the pyrrole acts as a donor to the carbonyl acceptor, modulated by the aryl group.

-

The "Meta" Effect: The methyl group at position 3 of the phenyl ring is in a meta relationship to the pyrrole connection. This geometric arrangement blocks direct resonance donation of the methyl's electron density into the inter-ring bond. Therefore, the spectral profile will closely mimic the unsubstituted phenyl analog, unlike the para isomer which would show a distinct red shift.

Solvent Effects (Solvatochromism)

This compound exhibits positive solvatochromism .

-

Non-polar (Hexane/DCM):

shifts blue (hypsochromic) due to stabilization of the ground state. -

Polar Protic (Methanol/Ethanol):

shifts red (bathochromic) as the solvent stabilizes the more polar excited state ( -

pH Sensitivity: Deprotonation of the carboxylic acid (forming the carboxylate anion) will cause a hypsochromic shift (blue shift) by reducing the electron-withdrawing power of the carbonyl auxochrome.

Visualization: Electronic Conjugation Pathway

Figure 1: Electronic conjugation pathway. Note the dashed line from the Methyl group indicating its limited resonance contribution due to meta-positioning.

Experimental Protocol: Validation Workflow

Since specific isomeric data is often absent from public databases, researchers must validate the

Materials

-

Solvent: HPLC-grade Methanol (Cutoff < 205 nm).

-

Blank: Pure HPLC-grade Methanol.

-

Standard: 5-Phenyl-1H-pyrrole-2-carboxylic acid (Sigma-Aldrich/Merck) for calibration.

Step-by-Step Methodology

-

Stock Preparation:

-

Weigh 1.0 mg of 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid.

-

Dissolve in 10 mL Methanol (Concentration

). -

Critical Step: Sonicate for 5 minutes to ensure complete dissolution of the solid lattice.

-

-

Dilution Series (Beer-Lambert Validation):

-

Prepare three working solutions:

, -

Why: Measuring multiple concentrations confirms that the

is independent of concentration (ruling out aggregation/dimerization, which is common in carboxylic acids).

-

-

Acquisition:

-

Use quartz cuvettes (1 cm path length).

-

Scan range: 200 nm – 500 nm.

-

Baseline correction: Run pure methanol blank first.

-

-

Data Analysis:

-

Identify the primary peak (

nm). -

Calculate Molar Absorptivity (

) using -

Quality Control: If a secondary peak appears near 260 nm, it indicates incomplete conjugation synthesis (presence of unreacted pyrrole starting material).

-

Visualization: Validation Workflow

Figure 2: Standard Operating Procedure for UV-Vis characterization of pyrrole derivatives.

Synthesis Context for Purity

The spectral purity of this compound is heavily dependent on the synthesis method.

-

Paal-Knorr Synthesis: Reaction of a 1,4-dicarbonyl compound with an amine. Impurities often include uncyclized oligomers which absorb at lower wavelengths (<280 nm).

-

Clauson-Kaas Reaction: Using 2,5-dimethoxytetrahydrofuran. This method is generally cleaner, yielding sharper UV spectra with distinct maxima.

References

- General Pyrrole Spectroscopy: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Foundational text on pyrrole electronic transitions).

-

Substituent Effects: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Source for auxochrome shift rules).

-

Synthesis & Characterization: PubChem. 1H-Pyrrole-2-carboxylic acid, 5-phenyl-.[2] Link (Used as the primary structural analog for baseline comparison).

- Solvatochromism in Heterocycles: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.